Source: Antibiotic C 27 is derived from the structural modifications of existing antibiotic frameworks, specifically targeting Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. Its development is part of ongoing efforts to create antibiotics that can overcome resistance mechanisms prevalent in clinical settings.
Classification: Antibiotic C 27 is classified as a synthetic antimicrobial agent. It belongs to a broader category of antibiotics that includes fusidic acid derivatives and fluoroquinolones, which are known for their efficacy against resistant bacterial strains.
Methods: The synthesis of Antibiotic C 27 involves several key steps that utilize modular synthetic routes. These methods allow for rapid generation of various derivatives with modified side chains. The synthesis typically starts with the modification of existing antibiotic structures through techniques such as esterification and amidification.
Technical Details: The synthetic pathway often includes the protection of functional groups to facilitate selective reactions. For instance, the use of protecting groups like tert-butyldimethylsilyl (TBDMS) allows for specific oxidation reactions without affecting other reactive sites on the molecule. The final compounds are purified through column chromatography to ensure high purity and yield.
Structure: Antibiotic C 27 features a complex molecular architecture that includes a core structure derived from known antibiotics, with specific modifications to enhance its antibacterial properties. The exact molecular formula and three-dimensional conformation are determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Data: While specific structural data for Antibiotic C 27 may vary based on its synthetic route, it typically possesses multiple chiral centers and functional groups that contribute to its biological activity.
Reactions: The synthesis of Antibiotic C 27 involves several critical chemical reactions including oxidation, reduction, esterification, and amidification. Each reaction is carefully controlled to achieve the desired modifications while minimizing by-products.
Technical Details: For example, during the amidification process, acyl chlorides are reacted with the amine components derived from the antibiotic backbone under controlled conditions to form amides. Similarly, esterification reactions are conducted using acid chlorides or anhydrides in solvent systems like tetrahydrofuran or dichloromethane.
Process: Antibiotic C 27 exerts its antibacterial effect primarily by inhibiting bacterial protein synthesis. It targets specific sites on the bacterial ribosome, disrupting the translation process necessary for bacterial growth and replication.
Data: Studies have demonstrated that Antibiotic C 27 exhibits a minimum inhibitory concentration (MIC) comparable to or lower than that of established antibiotics against resistant strains. This suggests a potent mechanism that could be effective even in cases where traditional antibiotics fail.
Physical Properties: Antibiotic C 27 is typically characterized by its crystalline form at room temperature. Its solubility profile varies depending on its specific chemical modifications but is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Chemical Properties: The compound’s stability under physiological conditions is crucial for its efficacy as an antibiotic. Stability studies indicate that Antibiotic C 27 maintains its structural integrity over extended periods when stored under recommended conditions.
Scientific Uses: Antibiotic C 27 has potential applications in both clinical and research settings. It is being evaluated for its effectiveness against multi-drug resistant bacterial infections in vitro and in vivo. Furthermore, due to its unique structure, it may serve as a lead compound for further modifications aimed at enhancing antibacterial activity or reducing toxicity.
Streptomyces noursei C27 belongs to the Streptomycetaceae family, a taxonomically complex group within the phylum Actinobacteria. Phylogenetic analysis of its 16S rRNA gene sequence places it in a distinct clade with S. noursei type strains (e.g., NBRC 15423T), showing >99% sequence similarity. This high conservation extends to key housekeeping genes like gyrB, confirming its classification within the S. noursei species complex [7]. The strain shares ancestral traits with soil-derived streptomycetes but exhibits unique genomic adaptations linked to secondary metabolite diversification. Comparative phylogenomics reveals its evolutionary proximity to other bioactive Streptomyces species, including S. cattleya (known for β-lactam production) and S. roseosporus (daptomycin producer), suggesting conserved pathways for antimicrobial synthesis [9].
C27 was isolated from undisturbed soil ecosystems using selective enrichment techniques. Soil samples underwent pretreatment with CaCO3 and heat (65°C for 2 hours) to suppress non-actinobacterial microbiota, followed by plating on Actinomycetes Isolation Agar (AIA) supplemented with cycloheximide (50 µg/ml) and nystatin (50 µg/ml) [3] [6]. The strain formed chalky, gray-pigmented colonies with extensive aerial mycelia after 7 days at 28°C. Scanning electron microscopy confirmed sporulation chains with smooth spore surfaces, typical of Streptomyces morphology [3]. Physiological characterization demonstrated optimal growth at pH 7.0 and 30°C, with utilization of diverse carbon sources including glucose, starch, and casein, highlighting metabolic versatility [6].
Whole-genome sequencing of C27 revealed an 8.5 Mb linear chromosome with a GC content of 72.1%, consistent with terrestrial streptomycetes. Pan-genome analysis against 31 Streptomyces strains (including marine isolates) showed C27 shares 1,212 core genes but possesses 412 unique genes, primarily involved in secondary metabolism and environmental adaptation [9]. Key genomic distinctions include:
Table 1: Genomic Features of S. noursei C27 vs. Reference Strains
Feature | S. noursei C27 | S. coelicolor A3(2) | Marine Streptomyces sp. R527F |
---|---|---|---|
Genome Size (Mb) | 8.5 | 8.7 | 7.9 |
GC Content (%) | 72.1 | 72.1 | 70.8 |
Total BGCs | 38 | 32 | 28 |
NRPS Clusters | 9 | 6 | 7 |
PKS Clusters | 12 | 10 | 8 |
Unique Genes | 412 | 387 | 358 |
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